IDPH 8261 is a nonsteroidal anti-inflammatory drug (NSAID). IDPH 8261 exhibited marked anti-inflammatory activity in acute, subacute and chronic models of inflammation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(±)-Ibutilide is a class III antiarrhythmic agent. It inhibits the rapidly activating delayed-rectifier potassium current (IKr) in AT-1 myocytes with an IC50 value of 20 nM. (±)-Ibutilide also enhances the late inward sodium current (INa) and increases the action potential duration in isolated guinea pig ventricular cells. It decreases ventricular fibrillation induced by the ATP-dependent potassium channel activator pinacidil in Langendorff isolated perfused rabbit hearts when used at concentrations ranging from 3 to 30 µM. (±)-Ibutilide (15 µg/kg, i.v.) increases the effective refractory period (ERP) of the left and right atrium in anesthetized pigs. It prevents rapid pacing-induced atrial flutter in dogs when administered orally at doses ranging from 0.25 to 5 mg/kg. Formulations containing ibutilide have been used in the treatment of atrial arrhythmias. Ibutilide, also known as corvert, belongs to the class of organic compounds known as phenylbutylamines. Phenylbutylamines are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine. Ibutilide is considered to be a practically insoluble (in water) and relatively neutral molecule. Ibutilide has been detected in multiple biofluids, such as urine and blood. Within the cell, ibutilide is primarily located in the cytoplasm and membrane (predicted from logP). In humans, ibutilide is involved in the ibutilide action pathway. Ibutilide is an organic amino compound and a member of benzenes. Ibutilide is a Class III antiarrhythmic agent available in intravenous formulations. It is indicated for the conversion of acute atrial flutter and recent onset atrial fibrillation to normal sinus rhythm (NSR).
Novel hERG activator, enhancing IKr current with very high potency by removing the channel inactivation ICA-105574 is a small molecule activator of hERG that binds to the voltage-gated potassium channel with important cardiovascular function.
ICA 069673 is a heteromeric Kv7 channel activator. It is selective for Kv7.2/7.3 over Kv7.3/7.5 (EC50s = 0.69 and 14.3 μM, respectively) and also activates Kv7.4, Kv7.5, and heteromeric Kv7.4/7.5 channels in a dose-dependent manner. ICA 069673 has no activity against hERG, Nav1.5, and Kv7.1 cardiac ion channels (IC50s = >30 μM). Oral administration of ICA 069673 increases latency to first tonic-clonic seizure in the rat maximal electroshock and pentylentetrazol-induced seizure models (ED50s = 1.5 and <1 mg/kg, respectively). Formulations containing ICA 069673 are under clinical investigation for the treatment of epilepsy. ICA 069673 (cas# 582323-16-8) is a useful research chemical. ICA 069673 has inhibitory effects on DSM spontaneous phasic and tonic contractions. ICA069673 is a heteromeric Kv7 channel activator. It is selective for Kv7.2/7.3 over Kv7.3/7.5 (EC50s = 0.69 and 14.3 μM, respectively). ICA-069673 inhibited spontaneous phasic, pharmacologically induced, and nerve-evoked contractions in DSM isolated strips in a concentration-dependent manner.. ICA-069673 decreased the global intracellular Ca(2+) concentration in DSM cells, an effect blocked by the L-type Ca(2+) channel inhibitor nifedipine. ICA-069673 hyperpolarized the membrane potential and inhibited spontaneous action potentials of isolated DSM cells, effects that were blocked in the presence of XE991.
ICA 121431 is a voltage-gated sodium channel (Nav) blocker that selectively blocks Nav1.1 and Nav1.3 over Nav1.4, and Nav1.5-1.8 channels (IC50s = <20, 19, 240, and >10,000 nM, respectively). It induces a concentration-dependent hyperpolarizing shift in voltage dependence of inactivation of Nav1.3 channels at a concentration 1 μM but has no effect on resting channels. Substitution of the Nav1.3 domain IV voltage-sensor domain (VSD4) with the Nav1.5 VSD4 reduces ICA 121431 potency by approximately 500-fold. ICA-121431 is a potent, selective inhibitor of the human Nav1.3 and Nav1.1 voltage gated sodium channels (IC50 = 19 nM) with little or no activity against human Nav1.5 or Nav1.7 channels. Voltage-gated sodium channels initiate action potentials in brain neurons, and sodium channel blockers are used in therapy of epilepsy.
ICA-27243 is a novel, potent and selective activator of M-current and KCNQ2/Q3 channels. ICA-27243 enhances KCNQ channel activation by shifting channel opening to more hyperpolarized potentials.
The cyclic nucleotide second messenger guanosine 3’5’-cyclic monophosphate (cGMP) is an important mediator of signal transduction and hence a wide range of cellular processes. It is generated by soluble- and particulate-type guanylyl cyclase and degraded via members of the phosphodiesterase (PDE) protein family. Icariin, the active component of the Chinese medicinal plant E. brevicornum, is an inhibitor of human recombinant PDE5 with an IC50 value of 5.9 µM. It is a prenylated flavonol that has been used to treat erectile dysfunction and has been shown to have anti-cancer and antioxidant activity. At a concentration of 1 x 107 mol/L, icariin induces differentiation of cardiomyocytes and upregulates the expression of cardiac genes. At 20 µg/ml, icariin increases the proliferation and differentiation of cultured human osteoblasts, which appears to be mediated in part by upregulating bone morphogenetic protein 2 mRNA. Icariin analytical standard provided with w/w absolute assay, to be used for quantitative titration. Icariin is a major flavonoid isolated from Epimedium spp. leaves, used as a traditional Chinese medicine to nourish the kidney and reinforce yang. Icariin is a member of the class of flavonols that is kaempferol which is substituted at position 8 by a 3-methylbut-2-en-1-yl group and in which the hydroxy groups at positions 3, 4', and 7 have been converted to the corresponding 6-deoxy-alpha-L-mannopyranoside, methyl ether, and beta-D-glucopyranoside, respectively. A phoshphodiesterase-5 inhibitor, it is obtained from several species of plants in the genus Epimedium and is thought to be the main active ingredient of the Chinese herbal medicine Herba Epimedii (yinyanghuo). It has a role as a bone density conservation agent, a phytoestrogen, an EC 3.1.4.35 (3',5'-cyclic-GMP phosphodiesterase) inhibitor and an antioxidant. It is a glycosyloxyflavone and a member of flavonols. Icariin has been investigated for the basic science of the Pharmacokinetic Profile of Icariin in Humans.
ICEC0942, also known as PPDA-001 and CT7001, is a potent, orally active and selective CDK7 inhbitior. It selectively inhibits CDK7, with an IC50 of 40 nmol/L; IC50 values for CDK1, CDK2, CDK5, and CDK9 were 45-, 15-, 230-, and 30-fold higher. In vitro studies show that a wide range of cancer types are sensitive to CDK7 inhibition with GI50 values ranging between 0.2 and 0.3 μmol/L. In xenografts of both breast and colorectal cancers, the drug has substantial antitumor effects. In addition, combination therapy with tamoxifen showed complete growth arrest of ER-positive tumor xenografts. ICEC0942 may also be effective in other cancers that display characteristics of transcription factor addiction, such as acute leukaemia and small-cell lung cancer.